2-ACETYL-1-BENZOTHIOPHEN-3-YL 2-FUROATE
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Overview
Description
2-ACETYL-1-BENZOTHIOPHEN-3-YL 2-FUROATE is a chemical compound with the molecular formula C15H10O4S. It is a carboxylic ester derived from 2-furoic acid and 2-acetyl-1-benzothiophene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETYL-1-BENZOTHIOPHEN-3-YL 2-FUROATE typically involves the esterification of 2-furoic acid with 2-acetyl-1-benzothiophene. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-ACETYL-1-BENZOTHIOPHEN-3-YL 2-FUROATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ACETYL-1-BENZOTHIOPHEN-3-YL 2-FUROATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ACETYL-1-BENZOTHIOPHEN-3-YL 2-FUROATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A functional parent of the compound.
2-Acetyl-1-benzothiophene: Another structural component of the compound.
Uniqueness
2-ACETYL-1-BENZOTHIOPHEN-3-YL 2-FUROATE is unique due to its combined structural features from both 2-furoic acid and 2-acetyl-1-benzothiophene. This combination imparts distinct chemical and biological properties that are not observed in the individual components .
Properties
Molecular Formula |
C15H10O4S |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(2-acetyl-1-benzothiophen-3-yl) furan-2-carboxylate |
InChI |
InChI=1S/C15H10O4S/c1-9(16)14-13(10-5-2-3-7-12(10)20-14)19-15(17)11-6-4-8-18-11/h2-8H,1H3 |
InChI Key |
MYLXADGEQWLSJF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=CO3 |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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